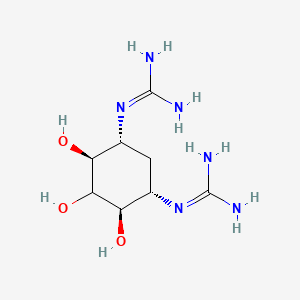
4-Hydroxy-4'-dimethylaminoazobenzene
Descripción general
Descripción
4-Hydroxy-4’-dimethylaminoazobenzene is a chemical compound with the molecular formula C14H15N3O . It is used in various applications, including as a dye for coloring polishes, wax products, and soap .
Synthesis Analysis
The synthesis of 4-Hydroxy-4’-dimethylaminoazobenzene involves complex chemical reactions. The exact process can vary, but one common method involves the reaction of 4-hydroxy-4’-dimethylaminoazobenzene with bromo-PEG3-alcohol in dimethylformamide (DMF) in the presence of potassium tert-butoxide .Molecular Structure Analysis
The molecular structure of 4-Hydroxy-4’-dimethylaminoazobenzene is characterized by a benzene ring bearing a carboxyl and a hydroxyl group . The InChI key for this compound is CQKQINNUKSBEQR-FOCLMDBBSA-N .Chemical Reactions Analysis
The chemical reactions involving 4-Hydroxy-4’-dimethylaminoazobenzene are complex and can vary depending on the conditions. One notable reaction is the reduction of the azo bond by azoreductase under hypoxic conditions .Physical And Chemical Properties Analysis
4-Hydroxy-4’-dimethylaminoazobenzene has a molecular weight of 241.29 .Aplicaciones Científicas De Investigación
Photoinduced Motion in Azobenzene-Containing Polymer Complexes
This compound is utilized in the study of photoinduced mass transport in azo-containing polymers. Researchers have investigated the diffraction efficiency and photoinduced molecular orientation in supramolecular azopolymer complexes. These complexes, which include 4-Hydroxy-4’-dimethylaminoazobenzene , demonstrate significant potential in the development of light-responsive materials due to their efficient and reversible photoisomerization reaction .
Molecular-Level Photoorientation
The azo derivatives like 4-Hydroxy-4’-dimethylaminoazobenzene are incorporated into materials that exhibit macroscopic photoinduced motion. This is particularly relevant in the creation of surface-relief gratings (SRGs) on polymer films, which can be used for optical data storage and photonic devices .
Supramolecular Chemistry
In the realm of supramolecular chemistry, 4-Hydroxy-4’-dimethylaminoazobenzene is used to form hydrogen-bonded and ionically bonded complexes with polymers. These complexes are studied for their thermal stability and the ability to create anisotropic free volume through angular redistribution processes .
Liquid Crystal Structure Analysis
The ionic complexes formed with 4-Hydroxy-4’-dimethylaminoazobenzene show liquid crystal structures that are advantageous for SRG efficiency. This property is essential for understanding the behavior of liquid crystals and designing new materials with desired optical properties .
Chemical Synthesis
As a chemical reagent, 4-Hydroxy-4’-dimethylaminoazobenzene is involved in various synthesis processes. Its properties are leveraged in creating compounds with specific photoresponsive behaviors, which are crucial in materials science and engineering .
Chromatography and Analytical Chemistry
The compound’s unique characteristics make it suitable for use in chromatography and analytical chemistry. It can serve as a standard or a component in the synthesis of dyes and indicators used in analytical procedures .
Material Science Research
In material science, 4-Hydroxy-4’-dimethylaminoazobenzene contributes to the development of new materials with specific light-responsive properties. These materials have applications in smart coatings, sensors, and actuators .
Life Science Applications
While not directly used in life sciences, the derivatives of 4-Hydroxy-4’-dimethylaminoazobenzene could potentially be used in the design of bioactive molecules or probes due to their photoresponsive nature. This could lead to advancements in bioimaging and phototherapy .
Safety and Hazards
Mecanismo De Acción
Mode of Action
It is known that azo compounds like 4-hydroxy-4’-dimethylaminoazobenzene can undergo reactions with nucleophiles . In these reactions, the nitrogen atom acts as a nucleophile, competing with oxygen. The reaction with oxygen leads to the reversible formation of a hemiketal, while the reaction with nitrogen forms an oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The compound’s potential to form oximes suggests it may interact with aldehydes and ketones, which are key components of various metabolic pathways .
Pharmacokinetics
Information on the absorption, distribution, metabolism, and excretion (ADME) properties of 4-Hydroxy-4’-dimethylaminoazobenzene is currently unavailable. These properties are crucial for understanding the bioavailability of the compound .
Result of Action
Given its potential to form oximes, it may influence the balance of aldehydes and ketones within cells .
Propiedades
IUPAC Name |
4-[[4-(dimethylamino)phenyl]diazenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-17(2)13-7-3-11(4-8-13)15-16-12-5-9-14(18)10-6-12/h3-10,18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKQINNUKSBEQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901037946 | |
| Record name | Phenol, 4-[2-[4-(dimethylamino)phenyl]diazenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901037946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-4'-dimethylaminoazobenzene | |
CAS RN |
2496-15-3, 193892-29-4 | |
| Record name | 4'-Hydroxydimethylaminoazobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002496153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(p-Dimethylaminophenylazo)phenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127115 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4-[2-[4-(dimethylamino)phenyl]diazenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901037946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxy-4'-dimethylaminoazobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Hydroxy-4'-dimethylaminoazobenzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3FV8F4BGH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the molecular structure of 4-Hydroxy-4'-dimethylaminoazobenzene influence its suitability for photo-induced surface patterning?
A: 4-Hydroxy-4'-dimethylaminoazobenzene (OH-azo-DMA) possesses a unique structure that enables its use in photo-induced surface patterning. The azobenzene core undergoes reversible trans-to-cis isomerization upon light exposure, leading to molecular-level motion. [, ] This characteristic, coupled with the ability of the hydroxyl group to form hydrogen bonds with polymers like poly(4-vinylpyridine) (P4VP), allows for the creation of supramolecular complexes. [] By controlling the molar ratio of OH-azo-DMA to P4VP and utilizing light exposure, researchers can manipulate the surface morphology of these complexes, generating patterns like wrinkles with controllable periods. []
Q2: What factors influence the efficiency of surface-relief grating (SRG) inscription in azopolymer complexes containing 4-Hydroxy-4'-dimethylaminoazobenzene?
A: Research suggests that both the type of bonding between 4-Hydroxy-4'-dimethylaminoazobenzene and the polymer matrix, as well as the polymer's degree of polymerization (DP), significantly impact SRG inscription efficiency. Studies comparing hydrogen-bonded and ionically bonded complexes of OH-azo-DMA with P4VP derivatives revealed that ionically bonded complexes exhibited superior diffraction efficiency (DE) and photo-induced molecular orientation. [] This improved performance is attributed to the liquid crystal structure of the ionically bonded complexes.
Q3: Can you elaborate on the advantages of employing a supramolecular approach with 4-Hydroxy-4'-dimethylaminoazobenzene for controlling surface patterns?
A: Utilizing a supramolecular strategy with 4-Hydroxy-4'-dimethylaminoazobenzene offers several benefits for surface pattern control: []
Q4: How does the choice of photoactive molecule impact the erasure of wrinkles in supramolecular systems incorporating 4-Hydroxy-4'-dimethylaminoazobenzene?
A: Research indicates that the selection of the photoactive molecule significantly influences wrinkle erasure dynamics in supramolecular systems. [] When comparing OH-azo-DMA with disperse yellow 7 (DY7) and 4,4'-dihydroxyazobenzene (DHAB), distinct wrinkle erasure times were observed. This difference stems from the varying photochemical properties of each molecule, impacting the efficiency of photomechanical changes within the supramolecular complex and subsequently influencing the speed of wrinkle erasure. [] Therefore, selecting the appropriate photoactive molecule is crucial for tailoring the system for specific applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-3-(2-hydroxyethyl)-2-methylpyridinium](/img/structure/B1215720.png)









